7',8'-Dihydro-epsilon,psi-carotene

Description

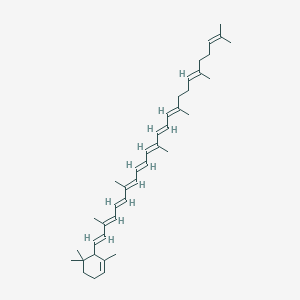

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H58 |

|---|---|

Molecular Weight |

538.9 g/mol |

IUPAC Name |

6-[(1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaenyl]-1,5,5-trimethylcyclohexene |

InChI |

InChI=1S/C40H58/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14,16,18-20,22-25,27-30,39H,13,15,17,21,26,31H2,1-10H3/b12-11+,22-14+,23-16+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ |

InChI Key |

IGABZIVJSNQMPZ-FILYMEKXSA-N |

SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)(C)C |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)(C)C |

Canonical SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)(C)C |

Synonyms |

alpha-zeacarotene beta-zeacarotene zeacarotene zeacarotene, (6R)-isomer zeacarotene, (trans)-isome |

Origin of Product |

United States |

Nomenclature and Advanced Structural Characterization of 7 ,8 Dihydro Epsilon,psi Carotene

IUPAC Naming Conventions and Synonyms (e.g., alpha-Zeacarotene)

The systematic naming of 7',8'-Dihydro-ε,ψ-carotene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (6R)-7',8'-Dihydro-ε,ψ-carotene. wikipedia.org This name precisely describes the molecular structure, indicating the dihydro nature at the 7' and 8' positions and the presence of ε and ψ end groups.

However, in scientific literature and databases, this compound is more commonly known by its semi-systematic name, α-Zeacarotene . wikipedia.orghmdb.canih.govebi.ac.uk This name highlights its relationship to other zeacarotenes. A variety of other synonyms are also used, reflecting different naming conventions and historical contexts. These include 7',8'-dihydro-epsilon,Psi-carotene and 7',8'-dihydro-e,Y-carotene.

Below is a table summarizing the key nomenclature for this compound:

| Nomenclature Type | Name |

| IUPAC Name | (6R)-7',8'-Dihydro-ε,ψ-carotene |

| Common Synonym | α-Zeacarotene |

| Other Synonyms | This compound |

| 7',8'-dihydro-e,Y-carotene |

Detailed Analysis of Isomeric Forms and Stereochemistry (e.g., cis/trans isomers)

The structure of 7',8'-Dihydro-ε,ψ-carotene allows for several isomeric forms, primarily arising from stereochemistry at the chiral center and the configuration of the numerous double bonds in its polyene chain.

The naturally occurring form is typically the (6R)-isomer , which refers to the specific three-dimensional arrangement of the substituents at the C6 position of the ε-ring. wikipedia.org This stereochemical configuration is crucial for its biological recognition and function.

Furthermore, the long chain of conjugated double bonds in the molecule can exist in either cis or trans (also denoted as Z and E, respectively) configurations. The all-trans isomer is generally the most stable and predominant form found in nature due to lower steric hindrance. However, the presence of cis isomers is also possible and can be induced by factors such as light and heat. These geometric isomers have distinct shapes and, consequently, may exhibit different physical and biological properties.

Spectroscopic Signatures for Structural Elucidation

The definitive identification and structural characterization of 7',8'-Dihydro-ε,ψ-carotene rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's electronic structure, connectivity, and mass.

The extensive system of conjugated double bonds in the polyene chain of 7',8'-Dihydro-ε,ψ-carotene is a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. This absorption is responsible for its color. Carotenoids typically exhibit a characteristic spectrum with three maxima (or two maxima and a shoulder) in the 400-500 nm range. fdbio-rptu.de

The exact position of the absorption maxima (λmax) is sensitive to the length of the conjugated system and the solvent used for analysis. For instance, the closely related α-carotene shows an absorption maximum at approximately 466.6 nm. nih.gov It is expected that 7',8'-Dihydro-ε,ψ-carotene will have a similar absorption profile, with slight shifts in the maxima due to the saturation at the 7',8' position, which slightly shortens the effective conjugation length compared to α-carotene. The solvent environment can also influence the λmax, with more polarizable solvents generally causing a red shift (a shift to longer wavelengths). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 7',8'-Dihydro-ε,ψ-carotene. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

¹H NMR:

Olefinic Protons: The protons attached to the double bonds of the polyene chain are expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the conjugated π-electron system. yale.edu

Methyl Protons: The numerous methyl groups attached to the polyene chain and the end groups will appear as singlets in the upfield region, generally between 1.6 and 2.0 ppm.

Methylene and Methine Protons: Protons on the saturated carbons of the ε-ring and the dihydro-ψ-end group will resonate at higher field strengths compared to the olefinic protons.

¹³C NMR:

Olefinic Carbons: The sp²-hybridized carbons of the polyene chain will show signals in the range of 120-140 ppm.

Methyl Carbons: The carbon atoms of the methyl groups will appear in the upfield region, typically between 12 and 30 ppm.

Saturated Carbons: The sp³-hybridized carbons of the end groups will resonate at chemical shifts between 25 and 60 ppm.

Definitive assignment of all proton and carbon signals would require two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of 7',8'-Dihydro-ε,ψ-carotene, and its fragmentation pattern offers valuable clues for structural confirmation. The molecular formula of this compound is C₄₀H₅₈, corresponding to a monoisotopic mass of approximately 538.45 g/mol . wikipedia.orgnih.gov

Under mass spectrometric analysis, particularly with techniques like Atmospheric Pressure Chemical Ionization (APCI), carotenoids exhibit characteristic fragmentation patterns. Common fragmentations include the loss of toluene (92 mass units) and xylene (106 mass units) from the polyene chain, which are diagnostic for many carotenoids.

The fragmentation is also highly dependent on the structure of the end groups. For a molecule with an ε-ring, such as 7',8'-Dihydro-ε,ψ-carotene, a characteristic loss of 56 mass units due to a retro-Diels-Alder fragmentation of this ring can be expected. The acyclic, saturated end group would also lead to specific fragmentation pathways that help to distinguish it from other carotenoid isomers.

Biosynthesis and Enzymatic Pathways of 7 ,8 Dihydro Epsilon,psi Carotene

Precursor Pathways and Initial Stages of Isoprenoid Synthesis

All carotenoids are tetraterpenoids, derived from the C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com The production of these essential precursors is accomplished through two distinct and compartmentalized metabolic routes: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. researchgate.netresearchgate.net

The MVA pathway is the primary route for isoprenoid precursor synthesis in the cytosol of higher plants, as well as in animals, fungi, and some bacteria. researchgate.netresearchgate.net This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which can then be isomerized to DMAPP. researchgate.netnih.gov While the MEP pathway is dominant for carotenoid biosynthesis in plastids, the MVA pathway provides precursors for other classes of isoprenoids, such as sterols and sesquiterpenes. researchgate.net In certain microorganisms, like the red yeast Xanthophyllomyces dendrorhous and engineered E. coli, the MVA pathway is the operative route for generating the IPP and DMAPP required for carotenoid production. researchgate.netnih.govnih.gov

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Function |

|---|---|

| Acetoacetyl-CoA thiolase | Condenses two molecules of Acetyl-CoA |

| HMG-CoA synthase | Forms HMG-CoA |

| HMG-CoA reductase | Reduces HMG-CoA to mevalonate |

| Mevalonate kinase | Phosphorylates mevalonate |

| Phosphomevalonate kinase | Adds a second phosphate group |

| Diphosphomevalonate decarboxylase | Decarboxylates to form IPP |

This table outlines the sequential enzymatic steps involved in the conversion of Acetyl-CoA to the isoprenoid precursors IPP and DMAPP via the MVA pathway.

In plants, algae, cyanobacteria, and many bacteria, the precursors for carotenoid biosynthesis are predominantly synthesized via the MEP pathway, which operates within plastids. researchgate.netacs.orgfrontiersin.org This pathway starts with pyruvate and glyceraldehyde 3-phosphate. researchgate.netresearchgate.net The MEP pathway is considered a more recent evolutionary development compared to the MVA pathway. researchgate.net Studies on various plant species and algae have confirmed that the carotenoids and chlorophylls (B1240455) found in chloroplasts and chromoplasts are derived from precursors generated through the MEP pathway. acs.orgfrontiersin.orgnih.gov For instance, research on Euglena gracilis has shown that while it utilizes both pathways, the MEP pathway specifically contributes to the synthesis of carotenoids like β-carotene. acs.orgnih.gov

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Synthesizes DXP from pyruvate and glyceraldehyde 3-phosphate. frontiersin.org |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Reduces and rearranges DXP to form MEP. frontiersin.org |

| MEP cytidylyltransferase | MCT | Converts MEP to CDP-ME |

| CDP-ME kinase | CMK | Phosphorylates CDP-ME |

| ME-cPP synthase | MCS | Converts CDP-MEP to ME-cPP |

| HMB-PP synthase | HDS | Reduces ME-cPP to HMB-PP |

This table details the enzymatic sequence of the MEP pathway, which produces IPP and DMAPP within the plastids of plants and other photosynthetic organisms.

Regardless of the pathway used to produce IPP and DMAPP, the next crucial step is the formation of the C20 precursor, geranylgeranyl diphosphate (GGPP). researchgate.netnih.gov This process is catalyzed by GGPP synthase (GGPPS), which facilitates the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. nih.gov This reaction proceeds through the intermediate formation of geranyl diphosphate (GPP) and farnesyl diphosphate (FPP). researchgate.netmdpi.com GGPP serves as the direct substrate for the first committed step in carotenoid biosynthesis and is a critical branch point, also providing the precursor for other essential plastidial isoprenoids like chlorophylls and gibberellins. mdpi.comnih.govbohrium.com

Core Carotenoid Backbone Formation

The assembly of the fundamental C40 carotenoid structure begins with the formation of phytoene (B131915), a colorless hydrocarbon, which then undergoes a series of desaturation reactions to create the conjugated double bond system responsible for the characteristic colors of carotenoids.

The first committed and major rate-limiting step in the carotenoid biosynthetic pathway is catalyzed by the enzyme phytoene synthase (PSY). researchgate.netnih.gov PSY mediates the head-to-head condensation of two molecules of GGPP to form 15-cis-phytoene, the first C40 carotenoid. nih.govresearchgate.netbiorxiv.org This reaction is a critical regulatory point that effectively controls the metabolic flux into the carotenoid pathway. nih.gov The activity and expression of PSY are tightly regulated by various developmental and environmental signals, ensuring that carotenoid production is coordinated with the physiological needs of the organism. nih.gov

Following its synthesis, the colorless 15-cis-phytoene molecule is subjected to a series of desaturation reactions catalyzed by phytoene desaturase (PDS). nih.govmdpi.com PDS is a key enzyme that introduces conjugated double bonds into the phytoene backbone, initiating the formation of the chromophore that allows for the absorption of light. plos.orgnih.gov PDS catalyzes two sequential dehydrogenation steps, converting 15-cis-phytoene into 9,15,9′-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene. researchgate.netplos.orgplos.org These desaturation steps are essential for the subsequent formation of all downstream carotenoids, including lycopene (B16060), and ultimately, 7',8'-Dihydro-epsilon,psi-carotene. mdpi.com

Role of Zeta-Carotene Desaturases (ZDS) and Carotenoid Isomerases (CRTISO)

The formation of the acyclic precursor to this compound is dependent on the coordinated action of desaturase and isomerase enzymes, which modify the C40 carotenoid backbone.

Zeta-Carotene Desaturase (ZDS): This enzyme is a critical component in the carotenoid desaturation sequence in plants. uniprot.org ZDS, also known as carotene 7,8-desaturase, catalyzes the introduction of two double bonds at the C-7 and C-7' positions of its substrate. uniprot.orgnih.gov In the pathway leading to lycopene, ZDS acts on zeta-carotene, converting it to lycopene through the intermediate neurosporene (B1235373) (7,8-dihydro-ψ,ψ-carotene). uniprot.orgebi.ac.uk This function is essential for creating the conjugated double bond system that gives carotenoids their characteristic color and antioxidant properties. nih.gov The substrate for ZDS in plants is typically 9,9′-di-cis-ζ-carotene, which is then converted into 7,9,9′,7′-tetra-cis-lycopene (prolycopene). nih.gov The formation of neurosporene as an intermediate is key, as this molecule serves as the direct precursor for the cyclization reactions leading to 7',8'-dihydro-carotenoids. uniprot.org

Carotenoid Isomerase (CRTISO): In plants, the desaturation pathway mediated by Phytoene Desaturase (PDS) and ZDS produces carotenoids with multiple cis-double bonds. nih.gov These cis-isomers are not suitable substrates for the subsequent cyclization enzymes. nih.gov The Carotenoid Isomerase (CRTISO) enzyme resolves this issue by catalyzing the isomerization of these poly-cis-carotenoids into their all-trans forms. nih.govresearchgate.net Specifically, CRTISO converts the 7,9,9′,7′-tetra-cis-lycopene (prolycopene) produced by ZDS into all-trans-lycopene. nih.govresearchgate.net This conversion is a prerequisite for the cyclization steps that produce alpha- and beta-carotene. researchgate.netresearchgate.net In the absence of functional CRTISO, plants accumulate poly-cis-carotenes, which highlights the enzyme's essential role in the pathway. nih.gov Therefore, CRTISO ensures that the acyclic precursor, neurosporene, is presented to the cyclase enzymes in the correct all-trans stereochemical configuration for subsequent ring formation.

| Enzyme | Function | Substrate(s) | Product(s) |

| Zeta-Carotene Desaturase (ZDS) | Catalyzes two sequential desaturation steps (introduction of double bonds) at the C-7 and C-7' positions. uniprot.org | Zeta-carotene | Neurosporene, Lycopene |

| Carotenoid Isomerase (CRTISO) | Catalyzes the isomerization of poly-cis-carotenoids to all-trans-carotenoids, which are required for subsequent cyclization. nih.govresearchgate.net | 7,9,9′,7′-tetra-cis-lycopene | all-trans-Lycopene |

Cyclization Mechanisms Leading to this compound

The formation of this compound occurs through the cyclization of one end of an acyclic precursor, specifically neurosporene. This process is catalyzed by a specific class of enzymes known as lycopene cyclases.

Lycopene Epsilon-Cyclase (LCYE) Specificity and Catalytic Action

Lycopene epsilon-cyclase (LCYE) is the enzyme responsible for synthesizing the ε-ionone ring, a defining feature of carotenoids like lutein (B1675518) and alpha-carotene. wikipedia.orgmdpi.com The enzyme's systematic name is carotenoid psi-end group lyase (decyclizing). wikipedia.org LCYE acts on the linear ψ (psi) end group of a carotenoid substrate, catalyzing an intramolecular reaction to form the cyclic ε-ring. mdpi.com In the main carotenoid pathway, LCYE and Lycopene beta-cyclase (LCYB) act on lycopene, representing a major branch point. plos.org The action of LCYE on one end of lycopene produces δ-carotene, which can then be acted upon by LCYB to form α-carotene. mdpi.com The catalytic action involves a protonation of the C1-C2 double bond of the psi-end, which initiates the cyclization cascade.

Substrate Recognition by Carotenoid Cyclases (e.g., 7,8-dihydro-psi end group)

A crucial aspect of carotenoid biosynthesis is the ability of cyclase enzymes to recognize and act on varied substrates. Research has demonstrated that lycopene cyclases are not strictly limited to fully desaturated substrates like lycopene. Notably, they can recognize and cyclize the 7,8-dihydro-psi end group found in neurosporene. nih.govnih.gov Studies involving lycopene cyclase genes from the bacterium Erwinia uredovora and the higher plant Capsicum annuum showed that when neurosporene was provided as a substrate, it was converted into the bicyclic compound 7,8-dihydro-β-carotene. nih.govannualreviews.org This indicates that the cyclase enzyme can effectively bind to and catalyze ring formation on a substrate end that lacks the C7=C8 double bond. ulusofona.pt While this particular study resulted in a β-ring, it establishes the principle that the 7,8-dihydro-psi end group is a viable substrate for cyclization. Therefore, Lycopene Epsilon-Cyclase (LCYE) can act on one of the two psi-ends of neurosporene, leading to the formation of this compound.

Stereochemical Control in Ring Formation

The enzymatic formation of carotenoid rings is a highly controlled process that dictates the final three-dimensional structure of the molecule. The cyclization reaction catalyzed by LCYE is stereospecific. The formation of the carbocation intermediate after the initial protonation is followed by a specific proton elimination step that determines the final structure of the ε-ring. nih.gov This enzymatic control ensures that the resulting ε-ring has a specific, biologically relevant stereochemistry. For instance, in the pathway leading to lutein, the ε-ring has a defined (3'R,6'R) configuration, a direct result of the precise catalytic mechanism of LCYE. nih.gov This stereochemical precision is fundamental to the function of the final carotenoid product.

Downstream Metabolic Fates of this compound

Once synthesized, this compound can be further metabolized into other significant carotenoids through additional enzymatic modifications. This positions it as an intermediate in the broader carotenoid biosynthetic network.

Enzymatic Conversions to Alpha-Carotene and Beta-Carotene

The structure of this compound, with one ε-ring and one acyclic 7',8'-dihydro-psi end group, allows for its conversion into other bicyclic carotenes.

Conversion to Alpha-Carotene: The transformation of this compound to alpha-carotene (ε,β-carotene) is a two-step process. First, the 7',8'-dihydro-psi end group must be desaturated to create a fully conjugated psi-end group. This reaction is analogous to the function of Zeta-Carotene Desaturase (ZDS), which introduces a double bond at the C7-C8 position. uniprot.org Following desaturation, the newly formed psi-end group becomes a substrate for Lycopene Beta-Cyclase (LCYB). LCYB then catalyzes the formation of a β-ring at this end, completing the synthesis of alpha-carotene. plos.org

Conversion to Beta-Carotene: The enzymatic conversion to beta-carotene (β,β-carotene) from this compound is a more complex process. It would require not only the desaturation and subsequent β-cyclization of the 7',8'-dihydro-psi end group, as described for alpha-carotene synthesis, but also the isomerization of the existing ε-ring into a β-ring. The conversion between ε- and β-rings is determined by the type of cyclase enzyme that acts on the acyclic precursor and is not a typical downstream modification of an already-formed ring. carotenoiddb.jp While the enzymatic conversion of beta-carotene into other products like retinal is well-documented, the direct enzymatic isomerization of an ε-ring to a β-ring is not a commonly reported step in canonical plant carotenoid pathways. nih.govnih.govnih.gov

| Precursor | Enzyme(s) | Product |

| This compound | 1. Desaturase (ZDS-like) 2. LCYB | Alpha-Carotene |

| This compound | 1. Desaturase (ZDS-like) 2. LCYB 3. Isomerase | Beta-Carotene |

Further Hydroxylation and Ketolation Pathways (e.g., by hydroxylases, ketolases)

Following the formation of the this compound backbone, further structural diversity can be introduced through hydroxylation and ketolation reactions, catalyzed by specific hydroxylases and ketolases, respectively. These modifications significantly impact the polarity and biological function of the resulting carotenoid.

Hydroxylation: The introduction of hydroxyl (-OH) groups is a common modification in carotenoid biosynthesis. Research has demonstrated that the 7',8'-dihydro-β-end group of a carotenoid can be a substrate for certain hydroxylases. Specifically, the β-carotene hydroxylase (CrtZ) from the bacterium Erwinia uredovora has been shown to add a hydroxyl group to the 7,8-dihydro-β end group nih.gov. This suggests a potential pathway for the formation of hydroxylated derivatives of this compound. The promiscuity of some carotenoid hydroxylases allows them to act on various substrates, including those with modified ring structures nih.govresearchgate.net. For instance, marine bacteria from the genera Paracoccus and Brevundimonas produce a variety of xanthophylls through the action of promiscuous β-ring hydroxylases and ketolases nih.govresearchgate.netcore.ac.uk.

Ketolation: The addition of a keto group (C=O) is another significant modification, catalyzed by carotenoid ketolases. While direct evidence for the ketolation of this compound is limited, the substrate flexibility of some ketolases is well-documented. For example, β-carotene ketolases (CrtW or CrtO) are responsible for the synthesis of astaxanthin from β-carotene by adding keto groups to the β-ionone rings nih.govnih.govmdpi.com. The substrate preference of these enzymes can vary depending on the source organism. Some CrtW ketolases show a strong preference for non-hydroxylated β-rings, while others can act on previously hydroxylated rings nih.gov. The potential for these enzymes to accept a 7,8-dihydro-β-ring as a substrate remains an area for further investigation.

The table below summarizes the key enzymes involved in the potential further modification of this compound.

| Enzyme Type | Enzyme Name | Function | Potential Substrate | Potential Product |

| Hydroxylase | β-carotene hydroxylase (CrtZ) | Adds a hydroxyl group to the β-ring | 7',8'-Dihydro-β-end group | Hydroxylated this compound derivative |

| Ketolase | β-carotene ketolase (CrtW/CrtO) | Adds a keto group to the β-ring | 7',8'-Dihydro-β-end group | Ketolated this compound derivative |

Genetic and Genomic Basis of this compound Biosynthesis

The biosynthesis of carotenoids, including this compound, is encoded by a specific set of genes that are often organized into biosynthetic gene clusters (BGCs). The regulation of these genes at the transcriptional and post-translational levels ensures the controlled production of these pigments. Comparative genomics provides insights into the evolution and diversity of these biosynthetic pathways across different organisms.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

In many bacteria and fungi, the genes responsible for carotenoid biosynthesis are physically linked on the chromosome, forming a BGC. This clustering facilitates the coordinated expression and regulation of the pathway. A typical carotenoid BGC includes genes for:

Geranylgeranyl pyrophosphate synthase (crtE): Catalyzes the formation of the C20 precursor for carotenoid synthesis.

Phytoene synthase (crtB): The first committed step in the C40 carotenoid pathway, condensing two molecules of GGPP to form phytoene.

Phytoene desaturase (crtI): Introduces double bonds into the phytoene backbone to form lycopene.

Lycopene cyclase (crtY, crtL-e, crtL-b): Catalyzes the cyclization of the ends of the lycopene molecule to form various carotenes.

The specific combination of cyclase genes within a BGC determines the type of cyclic carotenoids produced. For the biosynthesis of this compound, a BGC would be expected to contain a lycopene epsilon-cyclase (crtL-e or LCYE) to form the ε-ring. The formation of the 7',8'-dihydro-β-end group would likely involve a β-cyclase and a subsequent reduction step, or a cyclase with a broader substrate specificity.

While a specific BGC for this compound has not been explicitly characterized, studies on various organisms have revealed the diversity of carotenoid BGCs. For example, in cyanobacteria, the organization of crt genes can vary, with some being clustered and others dispersed throughout the genome nih.govresearchgate.net. The discovery of novel enzymes, such as the carotenoid 2,2'-β-hydroxylase (CrtG) in a BGC from Brevundimonas sp., highlights the potential for identifying new modification enzymes within these clusters that could be involved in the biosynthesis of diverse carotenoids nih.govresearchgate.netcore.ac.uk.

Transcriptional and Post-Translational Regulation of Carotenogenic Enzymes

The expression of carotenogenic genes is tightly regulated to control the flux through the biosynthetic pathway in response to developmental cues and environmental stimuli.

Comparative Genomics of Biosynthetic Pathways Across Organisms

Comparative genomics provides a powerful tool to understand the evolution and diversity of carotenoid biosynthetic pathways. By comparing the genomes of different organisms, researchers can identify conserved pathways, instances of horizontal gene transfer, and the evolution of new enzyme functions nih.govresearchgate.net.

The evolution of lycopene cyclases is a key aspect of carotenoid diversity. It is believed that β- and ε-cyclases evolved from a common ancestor, with subsequent diversification leading to their distinct product specificities nih.gov. Comparative genomic studies in cyanobacteria have shown that while the upstream pathway to lycopene is highly conserved, the downstream enzymes, including cyclases, hydroxylases, and ketolases, show greater diversity in structure and function nih.govresearchgate.net.

The distribution of genes for specific modifications, such as those leading to the formation of a 7,8-dihydro-β-ring, can be investigated through comparative genomics. By searching for homologs of known enzymes in different genomes, it is possible to predict the carotenoid biosynthetic capabilities of an organism. This approach can help to identify organisms that may produce this compound or related compounds and to uncover the evolutionary history of this specific biosynthetic pathway. The evolution of novel carotenoid pathways can also be explored in the laboratory through directed evolution, providing insights into the molecular mechanisms that drive the diversification of these important pigments nih.govnih.govasm.orgcore.ac.uk.

Occurrence and Ecological Distribution of 7 ,8 Dihydro Epsilon,psi Carotene

Presence in Plant Kingdom

Detailed investigations into the carotenoid profiles of numerous plant species have identified a wide array of these pigments. However, the presence of 7',8'-Dihydro-epsilon,psi-carotene is notably absent from the reported carotenoid compositions of many commonly studied plants.

Identification in Specific Plant Species and Tissues

Comprehensive analyses of the carotenoids in major agricultural crops such as corn (Zea mays), sweet potato (Ipomoea batatas), and squash (Cucurbita species) have been conducted to determine their nutritional value and pigment composition. These studies have identified significant carotenoids like β-carotene, α-carotene, lutein (B1675518), and zeaxanthin. nih.govnih.govnih.govnih.govmsu.edumdpi.com However, a thorough review of the available scientific literature does not indicate the identification of this compound in these plant species.

| Plant Species | Common Name | Presence of this compound Reported | Key Carotenoids Reported |

|---|---|---|---|

| Zea mays | Corn | Not Reported | Lutein, Zeaxanthin, β-Carotene, α-Carotene msu.eduuniprot.orguniprot.org |

| Ipomoea batatas | Sweet Potato | Not Reported | β-Carotene, β-carotene-5,6,5',8'-diepoxide, β-carotene-5,8-epoxide nih.govnih.govresearchgate.netresearchgate.net |

| Cucurbita spp. | Squash | Not Reported | β-Carotene, α-Carotene, Lutein, Violaxanthin nih.govnih.govmdpi.com |

Localization within Plant Cell Compartments

Carotenoids in plants are synthesized and accumulate within specific cellular compartments, primarily plastids. In photosynthetic tissues like leaves, carotenoids are located in the chloroplasts, where they play essential roles in photosynthesis and photoprotection. In non-photosynthetic tissues such as ripe fruits and some roots, carotenoids are stored in chromoplasts, which are responsible for the yellow, orange, and red colors of these tissues. While the general localization of carotenoids to plastids is well-established, there is no specific information available in the scientific literature regarding the subcellular localization of this compound in plant cells, as the compound itself has not been reported in plants.

Production in Diverse Microbial Systems

Microorganisms are a significant source of a vast array of carotenoids. While many microbial species are known for their carotenoid production, the synthesis of this compound appears to be rare.

Bacterial Genera

Certain bacterial genera are well-known for their ability to produce carotenoids. However, the presence of this compound is not a common feature among them.

Streptomyces : Species of Streptomyces have been documented to produce carotenoid pigments, with some strains synthesizing psi,psi-carotene. nih.gov However, there are no reports of this compound production in this genus.

Erwinia : Research on Erwinia uredovora has shown that its lycopene (B16060) cyclase is capable of acting on a 7,8-dihydro-psi end group. nih.govrhea-db.org This enzymatic activity leads to the formation of a 7,8-dihydro-beta end group, resulting in the production of 7,8-dihydro-beta-carotene. nih.gov This finding is significant as it demonstrates the biological potential to modify a precursor containing a 7',8'-dihydro end, though the formation of an epsilon ring to yield this compound was not observed.

Rhodobacter : The carotenoid profile of Rhodobacter sphaeroides has been studied, with major components identified as spheroidenone and methoxyneurosporene. researchgate.netsemanticscholar.org The target compound, this compound, has not been reported in this bacterium.

Fungal Species

Neurospora crassa : This filamentous fungus is a model organism for studying carotenoid biosynthesis. nih.gov Its primary carotenoid is neurosporaxanthin, and while the biosynthetic pathway is well-characterized, there is no evidence in the scientific literature to suggest that Neurospora crassa produces this compound. nih.gov

Algal and Cyanobacterial Strains

Prochlorococcus marinus : This marine cyanobacterium is a significant primary producer in the oceans and is known to synthesize various carotenoids, including zeaxanthin and α-carotene. nih.govcarotenoiddb.jp However, this compound has not been identified in this organism.

| Microbial Genus/Species | Domain/Kingdom | Presence of this compound Reported | Notable Carotenoid-Related Findings |

|---|---|---|---|

| Streptomyces | Bacteria | Not Reported | Production of psi,psi-carotene reported in some species. nih.gov |

| Erwinia | Bacteria | Not Reported | Lycopene cyclase can cyclize a 7,8-dihydro-psi end group to a 7,8-dihydro-beta end group. nih.govrhea-db.org |

| Rhodobacter | Bacteria | Not Reported | Produces spheroidenone and methoxyneurosporene. researchgate.netsemanticscholar.org |

| Neurospora crassa | Fungi | Not Reported | Produces neurosporaxanthin. nih.gov |

| Prochlorococcus marinus | Bacteria (Cyanobacteria) | Not Reported | Produces zeaxanthin and α-carotene. nih.govcarotenoiddb.jp |

Evolutionary and Phylogenetic Implications of its Distribution

The distribution of 7',8'-dihydro-ε,ψ-carotene and its ε-ring containing relatives carries significant evolutionary and phylogenetic implications, offering insights into the diversification of photosynthetic organisms and the adaptation of carotenoid biosynthetic pathways to different ecological niches. The presence of the ε-cyclase enzyme, lycopene ε-cyclase (LCYE), which is responsible for the formation of the ε-ring, is a key determinant in the evolutionary trajectory of carotenoid biosynthesis.

The formation of carotenoids with ε-rings, such as α-carotene and its derivatives, is not ubiquitous across all photosynthetic life. The distribution of these compounds is limited to certain divisions of algae and land plants, suggesting that the gene for LCYE appeared and was retained in specific lineages. nih.gov For instance, many cyanobacteria primarily synthesize β-carotene and its derivatives and lack ε-ring carotenoids. This suggests that during the endosymbiotic event that gave rise to chloroplasts in eukaryotic algae, the carotenoid biosynthetic pathway underwent considerable restructuring. nih.gov

The phylogenetic analysis of LCYE enzymes reveals a complex evolutionary history. These enzymes show sequence homology to lycopene β-cyclases (LCYB), indicating a common ancestral origin. nih.gov However, the functional divergence of LCYE has led to different catalytic capabilities across taxa. In some organisms, LCYE is a monofunctional enzyme, catalyzing the formation of a single ε-ring to produce δ-carotene (ε,ψ-carotene). mdpi.com In others, it can exhibit bifunctional activity, though the formation of a bicyclic ε,ε-carotene is rare in nature. nih.gov This enzymatic constraint, the inability of most ε-cyclases to efficiently catalyze the formation of a second ε-ring, is a crucial mechanism for controlling the production of β,β-carotenoids versus β,ε-carotenoids like α-carotene. nih.gov

The selective pressure driving the retention or loss of the LCYE gene and its specific functionality is likely tied to the light-harvesting and photoprotective roles of ε-ring containing carotenoids. The structure of the ε-ring influences the light absorption spectrum and the energy transfer dynamics within the photosynthetic apparatus. Therefore, the prevalence of 7',8'-dihydro-ε,ψ-carotene and other ε-carotenoids in certain algal lineages may reflect adaptations to specific light environments, such as the filtered light spectra found at different depths in the water column.

The distribution of ε-carotenoids can serve as a valuable chemotaxonomic marker, helping to delineate phylogenetic relationships between different algal groups. nih.gov The presence or absence of these compounds, along with other specific carotenoids, can provide a biochemical fingerprint for different divisions and classes of algae.

Table 1: Distribution of ε-Ring Carotenoids in Major Algal Divisions

| Algal Division | Presence of ε-Ring Carotenoids (e.g., α-carotene, lutein) | Representative Genera |

| Rhodophyta (macrophytic) | Present | Porphyra, Gracilaria |

| Cryptophyta | Present | Cryptomonas, Chroomonas |

| Euglenophyta | Present | Euglena |

| Chlorarachniophyta | Present | Bigelowiella |

| Chlorophyta | Present | Chlamydomonas, Chlorella |

| Cyanobacteria | Generally Absent | Synechocystis, Anabaena |

| Heterokontophyta | Generally Absent | Phaeodactylum, Nannochloropsis |

| Haptophyta | Generally Absent | Emiliania, Isochrysis |

| Dinophyta | Generally Absent | Symbiodinium, Peridinium |

This table provides a generalized distribution. Exceptions may exist within certain species.

Biological Function and Mechanistic Insights of 7 ,8 Dihydro Epsilon,psi Carotene

Foundational Role as a Key Intermediate in Carotenoid Diversification Pathways

Carotenoid biosynthesis is a complex process involving a series of desaturation, isomerization, and cyclization reactions that lead to a wide variety of final products. 7',8'-Dihydro-epsilon,psi-carotene, characterized by the presence of a 7',8'-dihydro-psi end group and an epsilon-ring at the other end, is considered a significant intermediate in these diversification pathways.

Research has demonstrated that the 7,8-dihydro-psi end group is a substrate for cyclization reactions catalyzed by lycopene (B16060) cyclases. For instance, studies on the bacterium Erwinia uredovora and the higher plant Capsicum annuum have shown that their lycopene cyclases can act on the 7,8-dihydro-psi end of neurosporene (B1235373) (7,8-dihydro-ψ,ψ-carotene) to form a 7,8-dihydro-beta end group. nih.gov This reaction is a critical step in the formation of bicyclic carotenoids. The introduction of the lycopene cyclase gene from E. uredovora into Escherichia coli engineered to produce neurosporene resulted in the synthesis of 7,8-dihydro-beta-carotene. nih.gov This highlights the role of carotenoids with a 7,8-dihydro-psi end group as precursors to other important carotenoids.

While direct experimental evidence detailing the specific subsequent transformations of this compound is limited, its structural features suggest its potential to be a precursor for a variety of other carotenoids. The epsilon-ring is a hallmark of important carotenoids like δ-carotene (ε,ψ-carotene) and lutein (B1675518) (β,ε-carotene-3,3'-diol). The presence of the 7',8'-dihydro-psi end group indicates that this molecule is at a specific stage of the desaturation process, poised for further enzymatic modification, including cyclization to form a second ring structure. The functional significance of having one end of the molecule cyclized into an epsilon-ring while the other remains as a 7',8'-dihydro-psi end group lies in the controlled, stepwise diversification of carotenoid structures. This enzymatic control allows for the production of a specific array of carotenoids required by the organism. nih.gov

Molecular Interactions with Biological Membranes

The interaction of carotenoids with biological membranes is fundamental to many of their physiological functions, including their role as antioxidants and modulators of membrane properties. Although specific research on this compound is not extensively available, the principles of carotenoid-membrane interactions can be inferred from studies on structurally related compounds.

Integration into Lipid Bilayers

Carotenoids, being lipophilic molecules, readily integrate into the lipid bilayer of cell membranes. Their orientation and positioning within the membrane are largely dictated by their polarity. Nonpolar carotenes, such as β-carotene, tend to locate in the hydrophobic core of the membrane, aligning parallel to the lipid acyl chains. In contrast, polar xanthophylls, which possess hydroxyl groups, typically adopt a transmembrane orientation, with their polar end groups anchored near the polar head groups of the phospholipids (B1166683) at the membrane-water interface. researchgate.netnih.gov

Given the structure of this compound, which lacks polar functional groups, it is expected to behave similarly to nonpolar carotenes. It would likely reside within the hydrophobic core of the lipid bilayer. The presence of the epsilon-ring and the partially saturated polyene chain may influence its specific orientation and depth of insertion, but it would primarily be governed by hydrophobic interactions with the lipid acyl chains.

Modulation of Membrane Fluidity and Stability

The incorporation of carotenoids into the lipid bilayer can significantly influence the physical properties of the membrane, including its fluidity and stability. Generally, carotenoids are known to decrease membrane fluidity and increase the order of the lipid acyl chains, a process that can be described as making the membrane more rigid. researchgate.netnih.gov This effect is dependent on the specific carotenoid and the composition of the membrane.

Studies on various carotenoids have shown that they can have a condensing effect on the lipid bilayer, leading to a thicker and more rigid membrane. osti.gov This modulation of membrane fluidity is crucial for maintaining membrane integrity and function, especially under conditions of environmental stress such as temperature changes. For example, in some bacteria, increased carotenoid content in the membrane is associated with adaptation to low temperatures, where they help to maintain an optimal level of membrane fluidity. researchgate.net

| Carotenoid Type | Polarity | Typical Membrane Location | Effect on Membrane Fluidity |

| Carotenes (e.g., β-carotene, Lycopene) | Nonpolar | Hydrophobic core | Decrease |

| Xanthophylls (e.g., Lutein, Zeaxanthin) | Polar | Transmembrane orientation | Significant decrease |

| This compound | Nonpolar | Predicted: Hydrophobic core | Predicted: Decrease |

This table is illustrative and based on general findings for carotenoid classes. Specific effects can vary based on membrane composition and experimental conditions.

Biochemical Basis of Antioxidant Capacity

Carotenoids are renowned for their antioxidant properties, which stem from their ability to quench singlet oxygen and scavenge other reactive oxygen species (ROS). This capacity is intrinsically linked to their structure, particularly the long system of conjugated double bonds.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. mdpi.com Carotenoids can neutralize ROS through several mechanisms, primarily involving the transfer of an electron or a hydrogen atom, or by forming an adduct with the radical species. The extended polyene chain of carotenoids allows for the delocalization of the unpaired electron in the resulting carotenoid radical, which contributes to its stability and its ability to terminate radical chain reactions.

While there is no specific research on the ROS scavenging mechanisms of this compound, the general principles of carotenoid antioxidant activity apply. The number of conjugated double bonds in the polyene chain is a key determinant of antioxidant potential. mdpi.com The structure of this compound, with its partially saturated end, would have a shorter conjugated system compared to fully unsaturated carotenoids like lycopene. This would likely influence its specific reactivity towards different ROS.

Inhibition of Lipid Peroxidation at the Molecular Level

Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cell membrane damage. Carotenoids can inhibit lipid peroxidation by scavenging the peroxyl radicals that propagate this chain reaction. By reacting with a peroxyl radical, the carotenoid is converted into a resonance-stabilized radical that is less reactive and can effectively terminate the chain.

The effectiveness of a carotenoid in inhibiting lipid peroxidation can be influenced by factors such as the partial pressure of oxygen. At low oxygen concentrations, carotenoids generally act as potent antioxidants. However, at high oxygen concentrations, the carotenoid radical itself can react with oxygen to form a carotenoid peroxyl radical, which may, in some cases, act as a pro-oxidant. nih.gov

| Carotenoid | Relative Antioxidant Activity against Lipid Peroxidation (Illustrative) |

| Lycopene | High |

| β-Carotene | Moderate to High |

| Lutein | Moderate |

| This compound | Unknown (Predicted to be lower than fully conjugated carotenoids) |

This table provides a simplified, illustrative comparison. Actual antioxidant activity can vary significantly depending on the experimental system and conditions.

Influence on Gene Expression Related to Endogenous Antioxidant Systems

While direct studies on the effect of this compound on the gene expression of endogenous antioxidant systems are not extensively documented, the broader family of carotenoids is known to modulate these pathways. Carotenoids, in general, can influence the expression of genes encoding antioxidant enzymes, thereby bolstering the cell's intrinsic defense mechanisms against oxidative stress. ontosight.ai This regulation is crucial for maintaining cellular homeostasis, particularly under conditions of elevated reactive oxygen species (ROS) production.

The expression of genes related to carotenoid biosynthesis itself is responsive to environmental stressors that induce oxidative stress, such as high light and drought. For instance, studies in pepper plants have shown a significant upregulation of the lycopene epsilon cyclase (LCYE) gene, a key enzyme in the epsilon-carotene (B162410) branch of the pathway, under salt and drought stress. nih.gov This suggests a potential feedback loop where environmental challenges trigger the production of specific carotenoids, which in turn may help to mitigate the stress by influencing antioxidant systems. The accumulation of carotenoids during stress acclimation, as seen in various plant species, points to their integral role in the protective response. nih.gov

It is plausible that this compound, as a product of the carotenoid biosynthesis pathway, could play a role in this regulatory network. Its presence might signal specific cellular states or directly interact with transcription factors that control the expression of antioxidant genes. However, without direct experimental evidence, its precise role remains a subject for future investigation. The influence of other carotenoids, such as β-carotene, on inflammation-related gene expression further highlights the potential for these molecules to act as signaling agents. nih.gov

Table 1: Research Findings on the Influence of Related Carotenoids on Gene Expression

| Carotenoid/Condition | Organism/Cell Line | Key Gene Expression Changes | Implied Function | Reference |

| Salt and Drought Stress | Pepper (Capsicum annuum) | Upregulation of lycopene epsilon cyclase (LCYE) | Enhanced production of ε-branch carotenoids for stress tolerance. | nih.gov |

| Fruit Ripening | Tomato (Solanum lycopersicum) | Down-regulation of lycopene epsilon-cyclase (CrtL-e) in wild-type; high expression in Delta mutant. | Control of lycopene versus δ-carotene accumulation. | nih.gov |

| High Light | Klebsormidium nitens | Activation of lycopene epsilon cyclase (LCYε) | Adjustment of carotenoid composition for photoprotection. | researchgate.net |

| Root Development | Carrot (Daucus carota) | High expression of LCYE in yellow cultivars. | Correlates with the accumulation of lutein. | oup.com |

Contribution to Light Harvesting and Photoprotection in Photosynthetic Organisms

Carotenoids are indispensable components of the photosynthetic machinery in plants, algae, and cyanobacteria, where they perform two critical functions: light harvesting and photoprotection. nih.govnih.govnih.gov They absorb light in the blue-green region of the spectrum and transfer the captured energy to chlorophylls (B1240455), thereby expanding the range of light that can be used for photosynthesis. nih.gov

The photoprotective role of carotenoids is equally vital. They protect the photosynthetic apparatus from damage caused by excess light energy. This is achieved through several mechanisms, including the quenching of triplet chlorophyll (B73375) molecules, which prevents the formation of damaging singlet oxygen, and the dissipation of excess absorbed energy as heat in a process known as non-photochemical quenching (NPQ). elifesciences.orgnih.govmdpi.com The structure of a carotenoid, particularly its conjugated double bond system, is key to its light-harvesting and photoprotective capabilities. washu.edu

The biosynthesis of this compound would likely involve the action of a lycopene epsilon-cyclase on a substrate with a 7,8-dihydro-psi end group. Research has shown that lycopene cyclases can indeed act on such substrates. nih.gov Specifically, lycopene epsilon-cyclase (LCYE) is responsible for the formation of the ε-ring, a key structural feature of the epsilon-branch of carotenoids, including δ-carotene (ε,ψ-carotene) and α-carotene (β,ε-carotene). nih.govresearchgate.netwikipedia.org The presence of an ε-ring, as would be expected in this compound, is crucial for the formation of lutein, a major xanthophyll in the light-harvesting complexes of photosystem II (LHCII) in higher plants.

In terms of photoprotection, as a carotenoid, it would be expected to possess the ability to quench triplet chlorophylls and scavenge reactive oxygen species. The saturation at the 7',8' position would alter the length and properties of the conjugated system compared to its fully unsaturated counterparts, which could influence its photoprotective efficacy. The precise nature and efficiency of its contribution would depend on its specific location within the pigment-protein complexes of the photosystems and its interaction with other pigments and protein components.

Table 2: Research Findings on the Role of Related Carotenoids in Light Harvesting and Photoprotection

| Carotenoid | Organism/System | Function | Mechanism | Reference |

| α-carotene | Plants | Light Harvesting, Photoprotection | Precursor to lutein, component of photosystems. | aocs.org |

| δ-carotene | Tomato (Delta mutant) | Pigmentation | Accumulates due to high lycopene epsilon-cyclase activity. | nih.gov |

| Lutein | Plants | Light Harvesting, Photoprotection | Major xanthophyll in LHCII, involved in NPQ. | nih.govnih.gov |

| β-carotene | Photosynthetic Organisms | Light Harvesting, Photoprotection | Core pigment in photosystem reaction centers, quenches triplet chlorophyll. | elifesciences.org |

Advanced Analytical Methodologies for 7 ,8 Dihydro Epsilon,psi Carotene Research

Comprehensive Sample Preparation Strategies

The initial and most critical step in the analysis of 7',8'-Dihydro-epsilon,psi-carotene is the preparation of the sample. This process is paramount as it directly influences the accuracy and reliability of the final results. Effective sample preparation aims to efficiently extract the target compound from its matrix while preventing its degradation.

Optimized Extraction Protocols from Various Biological Matrices

The extraction of carotenoids, including this compound, from diverse biological sources requires tailored protocols to ensure maximum yield and purity. Organic solvent extraction remains a widely used and mature technique due to its simplicity and effectiveness. nih.gov Common solvents include ethanol (B145695), methanol (B129727), acetone, ethyl acetate, and hexane, often used in combination to optimize extraction efficiency. nih.gov For instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and 95% ethanol has been optimized for carotenoid extraction from Dunaliella parva, with a ratio of 3.64:1 at 40°C for 20 minutes yielding high efficiency. nih.gov

In addition to traditional solvent extraction, modern techniques offer enhanced efficiency and reduced solvent consumption. These include:

Supercritical Fluid Extraction (SFE): This "green" technology utilizes supercritical fluids, most commonly carbon dioxide, as the extraction solvent. nih.gov SFE is advantageous due to its high selectivity, rapid extraction times, and the elimination of organic solvent residues. nih.gov

Accelerated Solvent Extraction (ASE): ASE employs conventional solvents at elevated temperatures and pressures, which significantly reduces extraction time and solvent volume. nih.gov

The choice of extraction method and solvent system is highly dependent on the specific biological matrix being analyzed. For example, in the analysis of carotenoids in human feces, a phosphate-buffered saline (PBS) solution was found to be the most effective for hydrating lyophilized samples before extraction. nih.gov

Table 1: Comparison of Carotenoid Extraction Techniques

| Extraction Technique | Principle | Advantages | Disadvantages | Common Solvents |

|---|---|---|---|---|

| Solvent Extraction | Dissolving carotenoids in organic solvents. nih.gov | Simple, mature technology, widely applicable. nih.gov | Can be time-consuming, may require large solvent volumes. | Ethanol, Methanol, Acetone, Hexane, Ethyl Acetate. nih.gov |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the extraction solvent. nih.gov | Rapid, avoids organic solvent contamination, high selectivity. nih.gov | Requires specialized and expensive equipment. nih.gov | Carbon Dioxide (CO2). nih.gov |

| Accelerated Solvent Extraction (ASE) | Using solvents at elevated temperatures and pressures. nih.gov | Fast, reduced solvent consumption. nih.gov | Requires specialized equipment. | Same as solvent extraction. nih.gov |

Strategies for Preventing Degradation and Isomerization during Sample Handling

Carotenoids are notoriously unstable compounds, susceptible to degradation and isomerization when exposed to light, heat, oxygen, and acids. researchgate.net The long polyene chain in their structure is prone to oxidation and can undergo trans-to-cis isomerization. researchgate.netnih.gov Therefore, stringent precautions are necessary during sample handling and analysis to maintain the integrity of this compound.

Key strategies to prevent degradation include:

Protection from Light: All procedures should be carried out in amber-colored glassware or under subdued light to minimize photo-oxidation.

Low-Temperature Storage: Samples and extracts should be stored at low temperatures, ideally at -80°C, to slow down degradation processes. researchgate.net

Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can help prevent oxidative degradation. aoac.org

Inert Atmosphere: Working under an inert atmosphere, such as nitrogen or argon, can minimize exposure to oxygen.

Neutralization of Acids: For acidic matrices, such as citrus fruits, the addition of a neutralizing agent like sodium carbonate during extraction is crucial to prevent acid-catalyzed isomerization and epoxide-furanoid rearrangements. scielo.br

Rapid Analysis: Minimizing the time between extraction and analysis is essential to reduce the chances of degradation.

High-Resolution Chromatographic Separation

Following extraction, chromatographic techniques are employed to separate this compound from other compounds in the extract. The choice of chromatographic method is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common and powerful technique for the analysis of carotenoids. researchgate.net HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Stationary Phases: C30 columns are particularly well-suited for separating carotenoid isomers due to their ability to resolve geometric (cis/trans) isomers. scielo.br C18 columns are also frequently used. nih.govscielo.br

Mobile Phases: Gradient elution with solvent systems typically consisting of mixtures of methanol, methyl tert-butyl ether (MTBE), and acetonitrile (B52724) is commonly used. scielo.br

Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which is invaluable for the identification and quantification of carotenoids. scielo.br Carotenoids exhibit characteristic absorption spectra in the UV-Vis region (typically between 400-500 nm), allowing for their specific detection. scielo.brresearchgate.net

A typical HPLC-DAD method for carotenoid analysis might involve a C30 column with a gradient of methanol and MTBE, with detection at 450 nm. scielo.br

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Throughput and Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that offers significant advantages over conventional HPLC. nih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for:

Faster Analysis Times: UHPLC methods can significantly reduce run times, often from 60 minutes with HPLC to under 15 minutes, increasing sample throughput. nih.gov

Improved Resolution: The smaller particle size leads to higher separation efficiency and better resolution of complex mixtures. nih.govresearchgate.net

Increased Sensitivity: Sharper and narrower peaks result in higher sensitivity. nih.gov

Reduced Solvent Consumption: Shorter analysis times and lower flow rates lead to a significant reduction in solvent usage. nih.gov

UHPLC is increasingly being adopted for carotenoid analysis in various food and biological matrices, providing a high-throughput and efficient alternative to HPLC. researchgate.netnih.gov

Table 2: Comparison of HPLC and UHPLC for Carotenoid Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size of Column | 3-5 µm | < 2 µm researchgate.net |

| Analysis Time | Longer (e.g., up to 60 min) nih.gov | Shorter (e.g., 8.5-13.5 min) researchgate.netnih.gov |

| Resolution | Good | Excellent nih.govresearchgate.net |

| Sensitivity | Good | Higher nih.govkaust.edu.sa |

| Solvent Consumption | Higher | Lower nih.govresearchgate.net |

| System Pressure | Lower | Higher researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized Analytes

While liquid chromatography is the primary tool for carotenoid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of more volatile carotenoid degradation products or after derivatization of the non-volatile carotenoids. researchgate.net

Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, providing structural information and sensitive detection.

Application to Carotenoids: Due to their low volatility, intact carotenoids like this compound are not directly amenable to GC analysis. However, GC-MS is a valuable tool for identifying and quantifying smaller, volatile compounds that may result from the thermal or oxidative degradation of carotenoids. researchgate.net Furthermore, derivatization techniques can be used to convert non-volatile carotenoids into more volatile derivatives that can be analyzed by GC-MS.

Supercritical Fluid Chromatography (SFC) for Nonpolar Carotenoids

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally conscious alternative to traditional chromatographic methods for the analysis of nonpolar carotenoids like 7',8'-Dihydro-ε,ψ-carotene. mdpi.com This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO2 contribute to high chromatographic efficiency and rapid analysis times. thieme-connect.com

The primary advantage of SFC in carotenoid analysis lies in its ability to effectively separate hydrophobic compounds. mdpi.com By using nonpolar stationary phases, such as C18 or C30 columns, the retention of nonpolar carotenoids is primarily governed by their solubility in the mobile phase, a mechanism akin to reversed-phase liquid chromatography. oup.com The polarity of the mobile phase can be fine-tuned by adding a polar organic modifier, such as methanol or ethanol, to the supercritical CO2, allowing for the elution of a wide range of compounds. mdpi.comthieme-connect.com

Recent studies have highlighted the successful application of SFC for the separation of various carotenoids, including structural isomers, in significantly shorter times compared to conventional high-performance liquid chromatography (HPLC). nih.gov For instance, a method using a particle-packed octadecyl-bonded silica (B1680970) (ODS) column achieved the separation of seven carotenoids within 15 minutes. nih.gov The use of monolithic ODS columns has further reduced analysis times to as little as 4 minutes by allowing for higher flow rates. nih.gov This high-throughput capability is particularly beneficial for the rapid screening of biological samples. nih.gov

Furthermore, the coupling of SFC with mass spectrometry (SFC-MS) provides a highly selective and sensitive detection method, with detection limits for some carotenoids reaching as low as 50 pg. nih.gov This combination enhances the ability to accurately profile carotenoids in complex biological matrices. nih.gov Two-dimensional separation techniques, such as SFC coupled with reversed-phase ultra-high performance liquid chromatography (RP-UHPLC), have also been developed to improve the resolution of complex carotenoid mixtures. mdpi.com

Preparative Thin-Layer Chromatography (TLC) for Isolation

Preparative Thin-Layer Chromatography (TLC) remains a valuable and straightforward technique for the isolation and purification of carotenoids from natural extracts. researchgate.netnih.gov Its simplicity, reliability, and speed make it a common choice for preliminary separation and purification before further analysis by more sophisticated methods. researchgate.net

In preparative TLC, a thicker layer of adsorbent (e.g., silica gel) is used compared to analytical TLC, allowing for the application of larger sample quantities. missouri.edu The crude extract containing carotenoids is applied as a band onto the TLC plate, which is then developed in a suitable solvent system. The different components of the extract migrate at different rates, resulting in their separation into distinct bands.

Once the separation is complete, the bands corresponding to the desired carotenoids can be physically scraped from the plate. The carotenoids are then eluted from the adsorbent using an appropriate solvent. This process yields a purified fraction of the target carotenoid, which can then be used for structural elucidation or other analytical purposes. The identity of the isolated carotenoids can be preliminarily confirmed by comparing their Rf values and UV-VIS absorbance spectra with those of authentic standards. impactfactor.org While HPLC is often used for final purification and quantification, preparative TLC serves as an effective initial step for isolating specific carotenoids from complex mixtures. nih.gov

Advanced Spectrometric and Spectroscopic Characterization Techniques

The definitive identification and structural elucidation of 7',8'-Dihydro-ε,ψ-carotene necessitate the use of advanced spectrometric and spectroscopic techniques. These methods provide detailed information on the molecular weight, elemental composition, and fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of the molecular weight and elemental composition of carotenoids. Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide highly accurate mass-to-charge ratio measurements, which are crucial for confirming the molecular formula of a compound. frontiersin.org This level of precision allows researchers to distinguish between compounds with the same nominal mass but different elemental compositions. The accurate mass data obtained from HRMS is a critical piece of evidence in the structural identification of novel or known carotenoids in complex biological samples. frontiersin.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about carotenoids by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected and then subjected to collision-induced dissociation (CID). nih.govnih.gov This process breaks the precursor ion into smaller fragment ions, which are then detected.

Hyphenated Techniques (e.g., LC-MS, GC-MS, Q-ToF MS, Ion Mobility Spectrometry)

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a comprehensive approach to carotenoid analysis. These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. nih.govcreative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique for carotenoid analysis. nih.govresearchgate.net It allows for the separation of complex mixtures of carotenoids, including isomers, followed by their detection and identification by MS. nih.gov Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are employed to ionize the carotenoid molecules. nih.govresearchgate.net LC-MS/MS, which incorporates tandem mass spectrometry, provides both separation and structural information in a single analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of less polar and more volatile carotenoid derivatives or degradation products. creative-proteomics.comniscpr.res.in While the high molecular weight and low volatility of intact carotenoids can make GC-MS challenging, it has been successfully applied to analyze the products of carotenoid ethenolysis and to profile carotenoid pigments in certain microorganisms. niscpr.res.innih.gov

Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF MS) , often coupled with liquid chromatography (LC-Q-ToF MS), offers high resolution and accurate mass measurement, making it a powerful tool for the identification and characterization of carotenoids in complex matrices. frontiersin.orgnih.gov The high sensitivity and mass accuracy of Q-ToF MS are particularly advantageous for identifying unknown carotenoids and for metabolomics studies. frontiersin.org

Ion Mobility Spectrometry (IMS) , when coupled with mass spectrometry (IM-MS), adds another dimension of separation based on the size, shape, and charge of the ions. nih.govacs.org This technique has shown great potential for separating carotenoid isomers, including cis/trans isomers, that may be difficult to resolve by chromatography alone. nih.govacs.org The combination of LC, IMS, and MS/MS (LC-IM-MS/MS) provides an exceptionally powerful platform for the comprehensive characterization of carotenoid profiles in biological samples, even allowing for the differentiation of fragmentation patterns between isomers. nih.govacs.org

Translational Research and Biotechnological Potential of 7 ,8 Dihydro Epsilon,psi Carotene Systems

Metabolic Engineering for Enhanced Production in Recombinant Microorganisms

Metabolic engineering in recombinant microorganisms like Escherichia coli and Saccharomyces cerevisiae has become a cornerstone for producing valuable carotenoids. nih.gov The strategy involves introducing heterologous genes to construct a novel biosynthetic pathway in a host organism that can efficiently supply the necessary precursors. The production of carotenoids with a 7',8'-dihydro-psi end group has been successfully demonstrated in engineered E. coli.

A key step in carotenoid biosynthesis is the production of the C40 backbone, phytoene (B131915), from the C5 isoprene units supplied by the host's native metabolic pathways. Enhancing the flux through pathways like the methylerythritol 4-phosphate (MEP) pathway is a common strategy to increase the pool of precursors such as geranylgeranyl diphosphate (GGPP). From GGPP, a series of enzymes orchestrate the formation of the final carotenoid product.

In a foundational study, a biosynthetic pathway was engineered in E. coli to produce the acyclic carotenoid neurosporene (B1235373), which possesses a 7,8-dihydro-psi end group. This was achieved by introducing the genes for GGPP synthase (crtE) and phytoene synthase (crtB) from the bacterium Erwinia uredovora, along with the phytoene desaturase gene (crtI) from Rhodobacter capsulatus. nih.gov This engineered strain provided a platform to test the activity of various carotenoid-modifying enzymes. Further engineering efforts in other hosts, such as Yarrowia lipolytica, have focused on balancing the metabolic pathway to minimize the accumulation of intermediate compounds and maximize the final product yield, a strategy that could be applied to optimize the production of 7',8'-dihydro-epsilon,psi-carotene. frontiersin.org

Table 1: Recombinant Systems for Carotenoid Production

| Host Organism | Engineered Genes | Precursor Produced | Key Finding |

|---|---|---|---|

| Escherichia coli | crtE, crtB (Erwinia uredovora), crtI (Rhodobacter capsulatus) | Neurosporene | Accumulation of a key precursor with a 7,8-dihydro-psi end group. nih.gov |

| Yarrowia lipolytica | Codon-adapted CarRA and CarB (Blakeslea trispora) | β-carotene | Minimizing intermediate accumulation significantly boosts final product yield. frontiersin.org |

Directed Evolution and Enzyme Engineering for Novel Carotenoid Pathway Construction

Directed evolution is a powerful technique for engineering enzymes with novel or improved properties, such as enhanced activity, altered substrate specificity, or increased stability. illinois.eduscispace.com This approach mimics natural evolution in the laboratory by creating large libraries of gene variants, followed by high-throughput screening or selection to identify mutants with the desired traits. illinois.edumdpi.com It is particularly useful when detailed knowledge of enzyme structure and mechanism is lacking. illinois.edu

The construction of novel carotenoid pathways can be greatly accelerated by applying directed evolution to key biosynthetic enzymes. nih.govnih.gov For instance, the substrate specificity of carotenoid cyclases can be altered to accept non-native substrates or to favor the production of one cyclic end group over another. Nature has generated a vast diversity of carotenoid structures through variations in properties like desaturation steps or synthase specificity, a process that can be replicated and accelerated in the lab. nih.gov

Research has shown that lycopene (B16060) cyclases, which typically cyclize the psi (ψ) end group of lycopene, can also recognize and cyclize the 7,8-dihydro-psi end group. nih.govnih.gov This inherent substrate promiscuity is a valuable starting point for directed evolution. An engineering effort could aim to:

Enhance the efficiency of an ε-cyclase on a precursor containing a 7',8'-dihydro-psi end group.

Modify a β-cyclase to produce an ε-ring instead of a β-ring.

Evolve a phytoene desaturase to specifically produce a precursor molecule for this compound.

The use of directed evolution can lead to the discovery of novel carotenoids and provide deeper insights into the natural evolution of these biosynthetic pathways. nih.gov

Characterization of Novel Carotenoid Biosynthetic Enzymes and Regulatory Elements

The biosynthesis of this compound relies on a specific sequence of enzymatic reactions, and the characterization of the involved enzymes is crucial for pathway reconstruction. The core pathway begins with conserved early steps, including the formation of the C40 backbone. nih.gov

Key enzymes in the pathway leading to cyclic carotenoids include:

Geranylgeranyl diphosphate (GGPP) synthase (CrtE) and Phytoene synthase (CrtB) : These enzymes catalyze the initial steps, converting central metabolism precursors into phytoene. nih.gov

Phytoene desaturase (CrtI) : This enzyme introduces conjugated double bonds into the phytoene backbone. The specific type of desaturase determines the structure of the resulting acyclic carotenoid, such as neurosporene or lycopene. nih.gov

Lycopene ε-cyclase (LCY-E) : This enzyme is critical for forming the epsilon (ε) ring, a defining feature of this compound. In Arabidopsis, the ε-cyclase is known to add only one ring to the linear lycopene molecule, forming δ-carotene (ε,ψ-carotene). nih.gov Its action on a substrate with a 7',8'-dihydro-psi end group would be required to form the target compound.

Lycopene β-cyclase (LCY-B or CrtY) : This enzyme forms the beta (β) ring. Studies have demonstrated that β-cyclases from both the bacterium Erwinia uredovora and the higher plant Capsicum annuum can cyclize a 7,8-dihydro-psi end group to form a 7,8-dihydro-β end group. nih.gov

Understanding the function and specificity of these enzymes, particularly the ε-cyclase, is paramount for successfully engineering a biosynthetic pathway for this compound.

Table 2: Key Enzymes in the Biosynthesis of Cyclic Carotenoids

| Enzyme | Gene | Function | Relevance to this compound |

|---|---|---|---|

| GGPP Synthase | crtE | Synthesizes geranylgeranyl diphosphate (GGPP). nih.gov | Provides the C20 precursor for the carotenoid backbone. |

| Phytoene Synthase | crtB | Condenses two GGPP molecules to form phytoene. nih.gov | Catalyzes the first committed step in carotenoid biosynthesis. |

| Phytoene Desaturase | crtI | Introduces double bonds into phytoene. nih.gov | Creates the chromophore and the specific acyclic precursor. |

| Lycopene ε-cyclase | LCY-E | Catalyzes the formation of an ε-ring from a ψ-end group. nih.gov | Essential for forming the ε-ring structure of the target compound. |

Applications in Synthetic Biology for Carotenoid Pathway Reconstruction

Synthetic biology provides a framework for the rational design and construction of novel biological pathways. nih.gov The reconstruction of carotenoid biosynthetic pathways in heterologous hosts like E. coli or yeast serves as an excellent platform for rapidly characterizing enzymes and assembling new pathways. nih.gov

To construct a pathway for this compound, a synthetic biology approach would involve assembling a set of genes encoding the necessary enzymes in a suitable host chassis. Based on characterized enzymes, a potential pathway could be constructed as follows:

Host Selection : Choose a microorganism known for high-level production of isoprenoid precursors, such as engineered E. coli or Y. lipolytica. nih.gov

Precursor Pathway : Introduce genes for the early pathway enzymes (crtE, crtB) to produce phytoene. nih.gov

Desaturation : Introduce a specific phytoene desaturase that yields a precursor with one ψ-end group and one 7',8'-dihydro-psi end group.

Cyclization : Introduce a gene for a lycopene ε-cyclase (LCY-E) to catalyze the formation of the ε-ring at the ψ-end group of the precursor molecule. nih.gov

The modular nature of this approach allows for the swapping of enzymes from different organisms to optimize the pathway. For example, the demonstration that both bacterial and plant lycopene cyclases could act on the neurosporene produced in E. coli highlights the plug-and-play potential of these biosynthetic components. nih.gov This methodology not only facilitates the production of specific target molecules but also expands the diversity of accessible carotenoid structures for scientific and industrial exploration. nih.gov

Future Directions and Emerging Research Avenues in 7 ,8 Dihydro Epsilon,psi Carotene Science

Elucidating Undiscovered Biosynthetic Genes and Enzyme Functions

A primary focus of future research is the identification and characterization of novel genes and enzymes involved in the biosynthesis of 7',8'-dihydro-epsilon,psi-carotene and other rare carotenoids. While many core carotenoid biosynthetic genes have been identified, there are likely still undiscovered enzymes with unique functionalities. longdom.orgnih.gov For instance, the specific enzymes responsible for the formation of the ε- and ψ-end groups in this compound, particularly the desaturation step leading to the 7',8'-dihydro structure, require further investigation.

Metabolic engineering and combinatorial biosynthesis approaches in heterologous hosts like Escherichia coli have proven powerful in elucidating the function of known carotenoid genes and have the potential to uncover new ones. nih.gov By expressing combinations of genes from different organisms, researchers can create "hybrid" pathways that produce novel or rare carotenoids, providing insights into the substrate specificities and catalytic mechanisms of the involved enzymes. nih.gov The discovery of a novel 2,2′-β-hydroxylase through such methods highlights the potential for finding new enzymatic activities within carotenoid biosynthesis. nih.gov

Future research will likely involve:

Genome Mining: Searching the genomes of organisms known to produce unique carotenoids for genes with homology to known carotenoid biosynthesis enzymes.